2-Bromo-4-methyl-1-propoxybenzene CAS 99187-38-9 properties
2-Bromo-4-methyl-1-propoxybenzene CAS 99187-38-9 properties
This guide provides an in-depth technical analysis of 2-Bromo-4-methyl-1-propoxybenzene (CAS 99187-38-9), a specialized aryl ether intermediate used in the synthesis of pharmaceuticals and agrochemicals.
CAS: 99187-38-9 | Formula: C₁₀H₁₃BrO | Class: Aryl Propyl Ether / Aryl Halide
Executive Summary
2-Bromo-4-methyl-1-propoxybenzene is a bifunctional building block characterized by a lipophilic propoxy tail and a reactive bromine handle. It serves as a critical intermediate in medicinal chemistry, particularly for optimizing the Lipophilic Ligand Efficiency (LLE) of drug candidates. The compound allows researchers to introduce a specific steric and electronic profile into a scaffold: the propoxy group provides metabolic stability and hydrophobic interaction potential, while the bromine atom facilitates transition-metal-catalyzed cross-couplings (Suzuki, Buchwald) or lithium-halogen exchange.
Chemical Identity & Physical Properties
The compound is an unsymmetrical ether derived from p-cresol. Its structural asymmetry allows for regioselective functionalization.
Table 1: Core Technical Data
| Property | Value / Description |
| CAS Registry Number | 99187-38-9 |
| IUPAC Name | 2-Bromo-4-methyl-1-propoxybenzene |
| Synonyms | 2-Bromo-4-methylphenyl propyl ether; 1-Propoxy-2-bromo-4-methylbenzene |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.11 g/mol |
| SMILES | CCCOC1=C(C=C(C)C=C1)Br |
| Appearance | Clear to pale yellow liquid (Standard State) |
| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Insoluble in water |
| Storage Conditions | Sealed, dry, 2–8°C (Protect from light) |
Synthetic Methodology
The synthesis of 2-Bromo-4-methyl-1-propoxybenzene typically follows a Williamson Ether Synthesis pathway. This protocol is preferred for its high yield and operational simplicity, avoiding the regioselectivity issues associated with brominating the ether directly.
Retrosynthetic Analysis
The target molecule is disconnected at the ether linkage, revealing two precursors:
Experimental Protocol (Self-Validating System)
Objective: Synthesis of 2-Bromo-4-methyl-1-propoxybenzene via O-alkylation.
Reagents:
-
2-Bromo-4-methylphenol (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq, anhydrous) -
Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)
Step-by-Step Procedure:
-
Activation: Charge a round-bottom flask with 2-Bromo-4-methylphenol (1.0 eq) and anhydrous DMF (5 mL/mmol). Add
(2.0 eq) in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Validation: The suspension typically changes color (yellowing) as the phenoxide forms. -
Alkylation: Add 1-Bromopropane (1.2 eq) dropwise via a syringe or addition funnel to control the exotherm.
-
Reaction: Heat the mixture to 60°C (if using DMF) or reflux (if using Acetone) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. Endpoint: Disappearance of the phenol starting material.
-
Workup: Cool to room temperature. Pour the mixture into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x).
-
Purification: Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over
, filter, and concentrate in vacuo. -
Yield: Expect 85–95% yield as a pale oil.
Synthesis Workflow Diagram
Caption: Linear synthesis pathway starting from p-cresol, involving bromination followed by O-alkylation.
Reactivity & Applications in Drug Development
The utility of CAS 99187-38-9 lies in its orthogonal reactivity . The bromine atom is a "soft" handle for organometallic chemistry, while the propoxy group remains inert under most coupling conditions.
Key Transformations
-
Suzuki-Miyaura Coupling:
-
Reaction: Coupling with aryl/heteroaryl boronic acids using Pd(PPh3)4 or Pd(dppf)Cl2.
-
Application: Building biaryl scaffolds common in kinase inhibitors. The propoxy group provides a hydrophobic contact point in the enzyme pocket.
-
-
Buchwald-Hartwig Amination:
-
Reaction: Coupling with primary/secondary amines.
-
Application: Synthesis of aniline derivatives for GPCR ligands.
-
-
Lithium-Halogen Exchange:
-
Reaction: Treatment with n-BuLi at -78°C generates the aryl lithium species.
-
Application: Nucleophilic attack on aldehydes/ketones to form secondary/tertiary alcohols.
-
Structural Activity Relationship (SAR) Logic
-
Lipophilicity Tuning: The propyl chain increases LogP by approximately +1.5 units compared to the methyl ether (anisole). This is crucial for penetrating the Blood-Brain Barrier (BBB) or improving membrane permeability.
-
Metabolic Stability: The primary propyl ether is generally more stable to oxidative dealkylation than methyl ethers, though it can still undergo CYP450-mediated O-dealkylation.
-
Steric Shielding: The bromine at the ortho position forces the propoxy group out of planarity, potentially locking the conformation of the molecule—a desired trait for reducing entropic penalty upon binding to a receptor.
Reactivity Divergence Diagram
Caption: Divergent synthesis pathways utilizing the bromine handle for complex scaffold generation.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it shares hazard profiles with similar alkyl aryl halides.
-
GHS Classification:
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
-
-
Handling Precautions:
-
Handle in a fume hood to avoid inhalation of vapors.
-
Wear nitrile gloves and safety goggles.
-
Incompatibility: Strong oxidizing agents.
-
-
First Aid:
-
Skin: Wash with soap and water.
-
Eyes: Rinse cautiously with water for 15 minutes.
-
References
-
PubChem. (n.d.). Compound Summary: 2-Bromo-4-methylphenol (Precursor).[2][3][4][5] Retrieved from [Link]
-
European Patent Office. (1991). EP 0407217 A1: Pharmaceutically active compounds (PAF Antagonists).[2] Retrieved from
-
Google Patents. (2010). CN101279896B: Preparation of 2-bromo-4-methylphenol.[1][3] Retrieved from
Sources
- 1. Full text of "CRC Handbook Of Chemistry And Physics 97th Edition ( 2016)" [archive.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 4. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN108059585B - Preparation method of 2-methyl-1-ethynyl-2-penten-1-ol - Google Patents [patents.google.com]
